2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-4-5-12(17)9-16(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAFAGGISZYALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- CAS Number : 1354020-15-7
The compound's structure includes a cyclopropyl group and carboxymethyl substituents, which contribute to its biological activity. The tert-butyl ester enhances lipophilicity, potentially improving bioavailability and pharmacokinetics .
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The specific arrangement of functional groups allows for various reactions that can influence cellular processes.
Pharmacological Effects
Research indicates that pyrrolidine derivatives, including this compound, may exhibit:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Neuroactive Properties : Potential implications in neurological disorders due to the cyclopropyl moiety's structural characteristics.
- Antitumor Activity : Preliminary studies suggest possible cytotoxic effects on cancer cell lines .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Test Compound | 32 | Staphylococcus aureus |
| Test Compound | 64 | Escherichia coli |
Study 2: Neuroactive Properties
In vitro studies assessed the neuroactivity of this compound using neuronal cell cultures. The results indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes. A common method involves the reaction of cyclopropylamine with carboxymethyl pyrrolidine derivatives under controlled conditions to yield the desired product .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
- CAS Registry Number : 1353943-56-2
- Molecular Formula : C₁₅H₂₆N₂O₄
- Molecular Weight : 298.38 g/mol
- Synonym: AM92039, 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(cyclopropyl)amino)acetic acid .
Key Properties :
- XLogP3 : -0.4 (indicating moderate hydrophilicity)
- Hydrogen Bond Donor/Acceptor Count: 1/5
- Topological Polar Surface Area (TPSA) : 70.1 Ų
- Rotatable Bonds : 7
- Complexity : 401 (high due to cyclopropane and branched substituents) .
Structural Features: The compound comprises a pyrrolidine ring substituted with a tert-butyl ester group at position 1 and a carboxymethyl-cyclopropyl-aminomethyl moiety at position 2.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituent | TPSA (Ų) |
|---|---|---|---|---|---|---|
| Target Compound (cyclopropyl) | 1353943-56-2 | C₁₅H₂₆N₂O₄ | 298.38 | -0.4 | Cyclopropyl | 70.1 |
| 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester | N/A | C₁₅H₂₈N₂O₄ | ~300.4* | ~0.2* | Isopropyl | ~70.1 |
| 2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester | 1250608-35-5 | C₁₄H₂₆N₂O₄ | 286.37 | ~0.5* | Ethyl | ~70.1 |
| 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester | 1353959-69-9 | C₁₂H₂₂N₂O₄ | 258.31 | -1.2 | Unsubstituted amine | 70.1 |
| 2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester | 1261229-67-7 | C₁₄H₂₁ClN₄O₂ | 312.80 | 1.8 | 4-Chloro-pyrimidinyl | 75.8 |
Key Observations :
Substituent Impact on Lipophilicity :
- The cyclopropyl group in the target compound reduces lipophilicity (XLogP3 = -0.4) compared to the ethyl (XLogP3 ~0.5) and isopropyl (XLogP3 ~0.2) analogues. This is attributed to the cyclopropane ring’s electron-withdrawing nature and steric constraints .
- The 4-chloro-pyrimidinyl analogue (XLogP3 = 1.8) exhibits higher lipophilicity due to the aromatic chloro-substituent, enhancing membrane permeability .
Hydrogen Bonding and Solubility: All analogues share similar hydrogen bond acceptor counts (5) and TPSA values (~70–76 Ų), suggesting comparable aqueous solubility.
Steric and Electronic Effects :
Therapeutic Potential :
Commercial Availability and Stability
- Ethyl and Isopropyl Analogues : Also discontinued (Refs: 10-F081341, 10-F702768), highlighting a trend in reduced commercial availability for this class .
- Stability : Cyclopropane-containing compounds may exhibit lower thermal stability due to ring strain, whereas ethyl/isopropyl analogues are more robust under standard storage conditions .
Preparation Methods
Ring Formation via Cyclization
The pyrrolidine ring is typically constructed through cyclization of linear precursors. For example, γ-amino alcohols or diamines undergo intramolecular nucleophilic substitution or reductive amination to form the five-membered ring. A common precursor, 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is reduced to its alcohol derivative using borane-THF complexes, achieving yields >85%.
Reaction Conditions :
Introduction of Cyclopropylamino Group
The cyclopropylamino moiety is introduced via nucleophilic substitution or reductive amination. Patent KR20130097907A demonstrates reacting 2-(2-hydroxyethyl)-1-methylpyrrolidine with 2-cyclopropylamine under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine).
Typical Protocol :
-
Reagents : Pyridin-3-ylmethyl halide, triethylamine (base)
-
Solvent : Dichloromethane or THF
Carboxymethylation Strategies
Alkylation of Secondary Amines
The carboxymethyl group is appended through alkylation of the cyclopropylamino intermediate. Chloroacetic acid derivatives react with the amine under basic conditions.
Example :
-
Substrate : 3-(cyclopropylamino-methyl)pyrrolidine
-
Alkylating Agent : Bromoacetic acid tert-butyl ester
-
Conditions : K₂CO₃, DMF, 60°C, 12 h
-
Yield : 65–75%.
Reductive Amination
Alternative routes employ reductive amination between pyrrolidine aldehydes and carboxymethyl-cyclopropylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves selective imine reduction.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 h |
| Yield | 82% |
Tert-Butyl Ester Protection
Esterification of Carboxylic Acid
The final step involves protecting the carboxylic acid as a tert-butyl ester. Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.
Procedure :
Industrial-Scale Protocol
For bulk synthesis, continuous flow reactors enhance efficiency:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Cyclization + Alkylation | Ring formation → alkylation | 70 | 98 | Moderate |
| Reductive Amination | Aldehyde + amine → reduction | 82 | 95 | High |
| Flow Chemistry | Continuous esterification | 99 | 99 | Low |
Trade-offs :
-
Academic Routes prioritize stereochemical control but suffer from lower yields.
-
Industrial Methods favor cost and scalability, often compromising on chiral purity.
Stereochemical Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?
- Methodology : Begin with activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine . Monitor reaction progress via TLC or HPLC. Optimize temperature (0–20°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .
- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent ester hydrolysis. Purify via column chromatography with gradient elution (hexane/ethyl acetate).
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : Confirm tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrrolidine backbone (δ 3.0–3.5 ppm for N-CH₂).
- IR : Identify ester carbonyl stretch (~1720 cm⁻¹) and carboxymethyl C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺).
Q. How should this compound be stored to ensure stability?
- Methodology : Store at –20°C under inert gas (argon) in amber vials to prevent light-induced degradation. Avoid moisture (use molecular sieves) and acidic/basic conditions that may hydrolyze the tert-butyl ester .
Advanced Research Questions
Q. What mechanistic insights explain unexpected side products during synthesis?
- Methodology : Perform kinetic studies using stopped-flow NMR or in-situ FTIR to track intermediates. For example, cyclopropane ring strain may lead to ring-opening under basic conditions . Use DFT calculations (e.g., Gaussian 16) to model transition states and identify competing pathways .
- Data Contradictions : If yields vary between batches, compare impurity profiles via LC-MS and adjust stoichiometry of coupling reagents .
Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility)?
- Methodology : Use QSPR (Quantitative Structure-Property Relationship) models or software like COSMO-RS. Input SMILES notation (e.g.,
CC1(CCN(C1)C(=O)OC(C)(C)C)CN) to calculate logP (~2.1) and aqueous solubility (~0.5 mg/mL) . Validate experimentally via shake-flask method .
Q. What strategies mitigate toxicity risks in biological assays?
- Methodology :
- In Vitro : Pre-screen for cytotoxicity (e.g., MTT assay) in HEK293 or HepG2 cells.
- Handling : Use fume hoods, PPE (nitrile gloves, lab coat), and environmental controls (HEPA filters) .
- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze ester groups.
Contradictions and Resolutions
- Issue : Discrepancies in reported melting points.
- Issue : Conflicting reactivity data in polar vs. nonpolar solvents.
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
